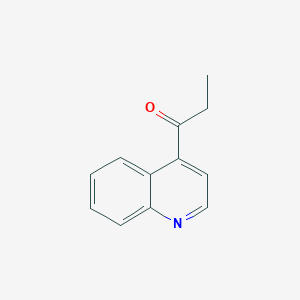

1-(Quinolin-4-yl)propan-1-one

概要

説明

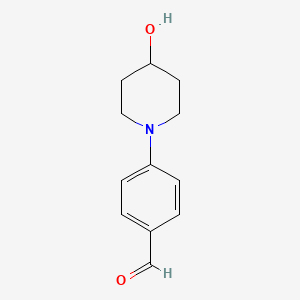

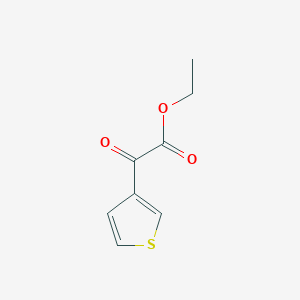

1-(Quinolin-4-yl)propan-1-one is a compound with the molecular formula C12H11NO . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1-(Quinolin-4-yl)propan-1-one has been reported in various studies. For instance, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol have been synthesized . Another study reported the synthesis of a novel compound, 1-(4-phenylquinolin-2-yl)propan-1-one (3), through the solvent-free Friedländer quinoline synthesis using poly(phosphoric acid) as an assisting agent .Molecular Structure Analysis

The molecular structure of 1-(Quinolin-4-yl)propan-1-one has been analyzed using FT-IR, and the chemical shifts of its 1H- and 13C NMR spectra are measured and calculated . The optimized geometry of quinoline 3 is compared with experimental X-ray diffraction values .Chemical Reactions Analysis

The chemical reactions involving 1-(Quinolin-4-yl)propan-1-one have been studied. For example, the quinoline was substituted by the 6-chloro quinoline and the methyl, ethyl, and n-butyl group at the ether linkage .科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Quinolinone Derivatives : Quinolinone derivatives have been synthesized through the exchange of ethyl groups with substituted styrenes in 1-(quinolin-8-yl)propan-1-one, utilizing a catalytic system combining rhodium(I), Et3N, and 1,3-bis(diphenylphosphino)propane (Wu et al., 2018).

Tautomerism Studies : The study of tautomerism in quinaldyl ketones has revealed insights into the chemical behavior of these compounds under different conditions (Douglass et al., 1992).

Applications in Material Science

Thin Film Preparation : The synthesis and properties of certain quinoline derivatives, like 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline, have been explored for potential use in light-emitting devices, with studies focusing on thin film deposition and characterization (Albrecht et al., 2018).

- have been used to design fluorescent probes. For example, a molecular probe based on merocyanine structure was developed for high-sensitivity protein detection, demonstrating the potential of quinoline compounds in scientific and medical fields (Suzuki & Yokoyama, 2012).

Biomedical Research

Anticancer Research : Various quinoline derivatives have been investigated for their potential as anticancer agents. The synthesis, characterization, and evaluation of certain quinolin-2-one derivatives showed promising anticancer activity against specific cell lines (Desai et al., 2017).

Alzheimer's Disease Research : Quinoline-triazole derivatives have been synthesized and studied for their ability to modulate amyloid-beta peptide aggregation, a key factor in Alzheimer's disease pathology. These studies provide insights into the potential therapeutic applications of quinoline derivatives in neurodegenerative diseases (Jones et al., 2016).

Other Applications

Corrosion Inhibition : Quinoline-based propanones have been investigated for their effectiveness as corrosion inhibitors. Studies on their interaction with metal surfaces and their inhibitory action in corrosive environments highlight their potential use in industrial applications (Olasunkanmi & Ebenso, 2019).

Antimicrobial Activity : Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against certain bacterial and fungal strains, thus suggesting their potential in developing new antimicrobial agents (Ashok et al., 2014).

Safety and Hazards

将来の方向性

作用機序

Target of Action

1-(Quinolin-4-yl)propan-1-one and its derivatives have been synthesized and evaluated for their antimycobacterial activity . The primary targets of this compound are Mycobacterium tuberculosis , which is the causative pathogen of tuberculosis. The compound has shown moderate to good antitubercular activity against M. tuberculosis H37Rv .

Mode of Action

It’s known that quinoline derivatives can interact with their targets in various ways, leading to changes in the biological functions of the targets . For instance, some quinoline derivatives have been reported to have antitubercular activity, suggesting that they may interact with enzymes or proteins essential for the survival of M. tuberculosis .

Biochemical Pathways

Result of Action

The result of the action of 1-(Quinolin-4-yl)propan-1-one is the inhibition of the growth of M. tuberculosis . This leads to a decrease in the number of bacteria, thereby alleviating the symptoms of tuberculosis.

特性

IUPAC Name |

1-quinolin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCFAKZSGSFCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509615 | |

| Record name | 1-(Quinolin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Quinolin-4-yl)propan-1-one | |

CAS RN |

83629-96-3 | |

| Record name | 1-(Quinolin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)